![molecular formula C21H21ClN4O3 B5529362 N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5529362.png)
N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine
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Description
The compound belongs to a broader class of chemicals known for their diverse applications in materials science, pharmacology, and as intermediates in organic synthesis. Its structure suggests potential interactions with biological systems, given the presence of a triazole ring, which is a common motif in many biologically active molecules.
Synthesis Analysis
The synthesis of compounds similar to N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine often involves multi-step chemical reactions, starting from basic aromatic units followed by the introduction of substituents through processes like allylation, methoxylation, and the formation of the triazole ring. Specific methodologies for synthesis can include Michael addition, Mannich reaction, and cyclization processes as foundational steps in constructing complex molecules like this one (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopy (NMR, MS, FT-IR) and X-ray crystallography. These techniques provide detailed insights into the molecular geometry, bonding patterns, and the spatial arrangement of atoms within the molecule, essential for understanding the compound's reactivity and interaction with biological targets (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including hydrogen bonding, transetherification, and reactions involving the triazole ring. These reactions can significantly alter the compound's properties and are crucial for further modifications or functionalization of the molecule for specific applications (N. Lazareva & E. I. Brodskaya, 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-1-[5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-3-4-16-5-7-20(21(11-16)27-2)29-10-9-28-19-8-6-18(22)12-17(19)13-25-26-14-23-24-15-26/h3,5-8,11-15H,1,4,9-10H2,2H3/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWAFJCKGVTHFA-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)C=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)/C=N/N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
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